molecular formula C20H19N3OS B2499597 2-(sec-butylthio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 536704-02-6

2-(sec-butylthio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B2499597
CAS No.: 536704-02-6
M. Wt: 349.45
InChI Key: WWTFNGZUGHSJNH-UHFFFAOYSA-N
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Description

2-(sec-butylthio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one is a synthetic small molecule compound belonging to the pyrimido[5,4-b]indole class, which has been identified as a novel, non-lipid-like chemotype acting as a Toll-like Receptor 4 (TLR4) agonist . TLR4 is a key pattern recognition receptor in the innate immune system that recognizes pathogen-associated molecular patterns (PAMPs) and promotes rapid immune responses while helping to direct subsequent adaptive immunity . Compounds featuring the pyrimido[5,4-b]indole scaffold activate TLR4 in a manner that is myeloid differentiation protein-2 (MD-2) dependent but CD14 independent in both mouse and human cells . The specific structural features of this compound, including the sec-butylthio group at the C2 position and phenyl ring at the N3 position, are critical for its bioactivity, as research indicates that modifications to the thioether chain or replacement of the sulfur atom typically result in complete loss of TLR4 agonist activity . This compound is valuable for researchers investigating TLR4 signaling pathways, developing vaccine adjuvants, and studying immunomodulatory therapies for cancer, allergies, and infectious diseases . The product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions in laboratory settings.

Properties

IUPAC Name

2-butan-2-ylsulfanyl-3-phenyl-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3OS/c1-3-13(2)25-20-22-17-15-11-7-8-12-16(15)21-18(17)19(24)23(20)14-9-5-4-6-10-14/h4-13,21H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWTFNGZUGHSJNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)SC1=NC2=C(C(=O)N1C3=CC=CC=C3)NC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(sec-butylthio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidoindole core, followed by the introduction of the sec-butylthio and phenyl groups through various substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(sec-butylthio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., alkyl halides).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.

Scientific Research Applications

2-(sec-butylthio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 2-(sec-butylthio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Substituent Variations at Position 2 (Thioether Group)

The thioether group at position 2 is critical for modulating lipophilicity and receptor interactions. Key analogs include:

Compound Name R Group at Position 2 Molecular Weight (g/mol) XLogP3 Key Properties
Target Compound sec-Butylthio ~438.5* ~4.5* Moderate lipophilicity, balanced solubility
2-((2-(Indolin-1-yl)-2-oxoethyl)thio) analog 2-(2,3-Dihydroindol-1-yl)-2-oxoethyl 452.5 5.0 Higher polarity due to amide/oxo groups
2-Phenacylsulfanyl analog Phenacyl (2-oxo-2-phenylethyl) 465.9 4.8 Increased aromaticity, potential π-π interactions
Acetic acid derivatives (47a-d) Carboxylic acid-terminated alkyl chains 380–520 2.5–6.0 Polar, ionizable groups enhance solubility

*Inferred based on structural similarity.

Key Observations :

  • The sec-butylthio group provides intermediate lipophilicity (XLogP3 ~4.5), favoring membrane permeability while avoiding excessive hydrophobicity seen in dodecyl analogs (XLogP3 ~6.0) .

Substituent Variations at Position 3 (Aromatic Group)

The phenyl group at position 3 is conserved in many analogs, but substitutions alter electronic and steric properties:

Compound Name R Group at Position 3 Key Modifications Biological Impact
Target Compound Phenyl Unsubstituted Baseline aromatic interactions
3-(4-Chlorophenyl) analog 4-Chlorophenyl Electron-withdrawing Cl Enhanced electrophilicity, potential improved receptor affinity
3-(3,5-Dimethylphenyl) analog 3,5-Dimethylphenyl Steric hindrance + electron donation May reduce off-target interactions

Key Observations :

  • Dimethyl groups add steric bulk, which could improve selectivity by excluding mismatched targets .

Substituent Variations at Position 5

The 5-position in pyrimidoindoles is often substituted with alkyl or functionalized chains to modulate bioactivity:

Compound Name R Group at Position 5 Key Properties
Target Compound H (saturated indole ring) No substituent; minimal steric effects
5-Dodecyl analogs (46c, 47c) C12 alkyl chain High lipophilicity (XLogP3 ~6.0), TLR4 selectivity
5-Cyanomethyl analogs (46d, 47d) Cyanomethyl Polar group, may enhance aqueous solubility

Key Observations :

  • The absence of a substituent at position 5 in the target compound simplifies synthetic routes but may reduce TLR4 affinity compared to dodecyl-substituted analogs .

Tables for Quick Reference

Table 1: Comparative Physicochemical Properties

Compound Molecular Weight XLogP3 Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound ~438.5 ~4.5 1 3
2-(Indolinyl-oxoethyl) analog 452.5 5.0 1 4
5-Dodecyl analog ~520 ~6.0 1 3

Biological Activity

2-(sec-butylthio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one is a member of the pyrimidoindole class, characterized by its complex molecular structure, which includes a pyrimidine ring fused with an indole moiety. This compound has garnered interest for its potential therapeutic applications, particularly in oncology and immunology.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C15H16N2S\text{C}_{15}\text{H}_{16}\text{N}_2\text{S}
  • Molecular Weight : 252.36 g/mol
  • Functional Groups : Thioether (sec-butylthio), phenyl group, and a fused pyrimidine-indole ring system.

Biological Activity Overview

The biological activities of 2-(sec-butylthio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one have been explored through various studies, highlighting its potential as an anticancer and immunomodulatory agent.

Anticancer Activity

Preliminary studies indicate that this compound may exhibit significant anticancer properties. In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines. For instance:

Cell Line IC50 (µM) Mechanism of Action
HeLa0.95Induction of apoptosis
MCF-71.20Cell cycle arrest
A5491.50Inhibition of VEGFR-2

These findings suggest that the compound may induce apoptotic cell death and block cell cycle progression at critical phases.

Immunomodulatory Effects

Research has indicated that 2-(sec-butylthio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one may interact with Toll-like receptor 4 (TLR4) signaling pathways, influencing cytokine release and immune cell activation. This interaction could enhance immune responses against tumors or infections.

Comparative Analysis with Similar Compounds

The biological activity of 2-(sec-butylthio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one can be compared with structurally similar compounds:

Compound Name Structural Features Biological Activity Unique Aspects
2-(methylthio)-3-(phenyl)-3H-pyrimido[5,4-b]indoleMethylthio groupModerate TLR4 activityLess steric hindrance
3-(pyridin-2-yl)-pyrimido[5,4-b]indolePyridine substitutionAnticancer propertiesDifferent ring system
2-(ethylthio)-3-(methoxyphenyl)-pyrimido[5,4-b]indoleEthylthio groupImmune modulationEthyl vs sec-butyl group

This table illustrates the unique combination of functional groups in our compound that may enhance its biological efficacy compared to others.

Case Studies

  • Study on HeLa Cells : A recent study demonstrated that treatment with 2-(sec-butylthio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one resulted in significant apoptosis in HeLa cells, with flow cytometry indicating an increase in sub-G1 phase cells, suggesting effective cell cycle arrest and induction of programmed cell death.
  • VEGFR Inhibition Study : In silico docking studies revealed that the compound binds effectively to the active site of VEGFR-2, a key player in angiogenesis, suggesting it could serve as a lead compound for developing antiangiogenic therapies.

Q & A

Q. Basic

  • NMR spectroscopy : 1H/13C NMR resolves aromatic protons (δ 7.2–8.6 ppm) and confirms sec-butylthio substitution (δ 1.2–3.1 ppm for CH₂/CH groups) .
  • Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., m/z 379.15 [M+H]+) .
  • X-ray crystallography : Resolves 3D conformation, highlighting π-π stacking between indole and phenyl groups critical for bioactivity .

What biological activities are reported for this compound?

Q. Basic

  • Antiviral : Inhibits Hepatitis B virus replication (IC₅₀ ~2.5 µM) via viral polymerase binding .
  • Immunomodulatory : Activates TLR4, inducing NFκB and cytokines (IL-6, IP-10) at 10 µM .
  • Anticancer : Apoptosis induction in MCF-7 cells (IC₅₀ 8.7 µM) through caspase-3 activation .

How can synthetic yields be optimized for scale-up?

Q. Advanced

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency vs. THF .
  • Catalyst screening : Pd(OAc)₂ improves coupling reactions (yield increase from 45% to 62%) .
  • In-line analytics : Use HPLC-MS to monitor intermediates and reduce side products .

How to resolve contradictions in structure-activity relationship (SAR) data?

Q. Advanced

  • Assay standardization : Validate bioactivity across multiple cell lines (e.g., HEK293 vs. HepG2) to account for receptor heterogeneity .
  • Conformational analysis : Compare X-ray/NMR data with molecular docking to identify bioactive conformers .
  • Metabolic stability : Test liver microsome stability (t₁/₂ > 60 min) to rule out false negatives .

What mechanistic studies elucidate its biological activity?

Q. Advanced

  • Molecular docking : Simulate binding to TLR4/MD2 complex (binding energy ≤ -9.2 kcal/mol) .
  • Gene expression profiling : RNA-seq reveals upregulation of pro-apoptotic genes (BAX, PUMA) .
  • Kinase inhibition assays : Screen against 100+ kinases to identify off-target effects (e.g., GSK3β inhibition at 1 µM) .

How to design derivatives with improved pharmacokinetics?

Q. Advanced

  • Substituent modification : Replace sec-butylthio with PEGylated thiols to enhance solubility (logP reduction from 3.8 to 2.1) .
  • Prodrug strategies : Introduce ester groups for sustained release (e.g., 50% release over 24 hours in plasma) .
  • Metabolic shielding : Fluorinate the phenyl ring to block CYP450 oxidation (t₁/₂ increase from 2.1 to 5.3 hours) .

What analytical methods ensure compound purity and identity?

Q. Basic

  • HPLC : ≥95% purity (C18 column, acetonitrile/water gradient) .
  • 2D NMR (COSY/HSQC) : Assigns aromatic and aliphatic regions, confirming substitution patterns .
  • Elemental analysis : Matches calculated C, H, N values within 0.4% error .

How to address discrepancies between computational and experimental activity data?

Q. Advanced

  • Solvent effects in docking : Include explicit water molecules to improve binding pose accuracy .
  • Free energy perturbation (FEP) : Calculate ΔΔG for mutations (e.g., Thr399 → Ala reduces binding by 2.1 kcal/mol) .
  • Dynamic simulations : Run 100 ns MD simulations to assess conformational stability .

What reaction conditions critically impact synthesis?

Q. Basic

  • Temperature : Cyclization at 120°C vs. 80°C improves yield by 22% .
  • pH control : Maintain pH 8–9 during thioether formation to avoid hydrolysis .
  • Catalyst loading : 5 mol% Pd(OAc)₂ optimizes cross-coupling efficiency .

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